Planispine A

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H32O6 |

|---|---|

Molecular Weight |

440.5 g/mol |

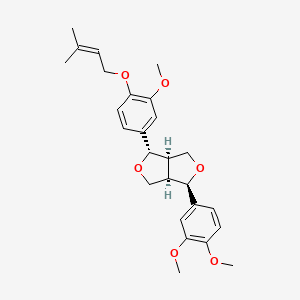

IUPAC Name |

(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |

InChI |

InChI=1S/C26H32O6/c1-16(2)10-11-30-22-9-7-18(13-24(22)29-5)26-20-15-31-25(19(20)14-32-26)17-6-8-21(27-3)23(12-17)28-4/h6-10,12-13,19-20,25-26H,11,14-15H2,1-5H3/t19-,20-,25-,26+/m0/s1 |

InChI Key |

VRRDTZZCQTYUBV-WJQBNGMASA-N |

Isomeric SMILES |

CC(=CCOC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC)C |

Canonical SMILES |

CC(=CCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC)C |

Origin of Product |

United States |

Structural Elucidation and Chemical Characterization of Planispine a

Methodologies for Planispine A Structural Determination

The precise structure of Planispine A was pieced together using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical methods provided a comprehensive view of the compound's atomic connectivity and molecular formula.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

NMR spectroscopy was fundamental in mapping the carbon-hydrogen framework of Planispine A. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra were acquired to identify the different types of protons and carbons and their respective chemical environments.

The ¹H-NMR spectrum revealed the presence of aromatic protons, methoxy (B1213986) groups, and several protons in the core furanofuran ring system. mdpi.com The chemical shifts (δ) and coupling constants (J) from these spectra allowed for the determination of the connectivity between adjacent protons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Planispine A (in DMSO) mdpi.com

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |

| 1 | 133.64 | |

| 2 | 108.34 | 6.96–6.78 (m) |

| 3 | 149.68 | |

| 4 | 146.42 | |

| 5 | 114.23 | 6.96–6.78 (m) |

| 6 | 118.38 | 6.96–6.78 (m) |

| 7 | 87.71 | 4.87 (d) |

| 8 | 54.43 | 2.94 (m) |

| 9 | 71.03 | 3.37 (m), 4.17 (m) |

| 1' | 130.35 | |

| 2' | 109.33 | 6.96–6.78 (m) |

| 3' | 147.96 | |

| 4' | 144.60 | |

| 5' | 112.88 | 6.96–6.78 (m) |

| 6' | 118.41 | 6.96–6.78 (m) |

| 7' | 82.11 | 4.45 (d) |

| 8' | 50.15 | 2.94 (m) |

| 9' | 69.73 | 3.37 (m), 4.17 (m) |

| 1'' | 65.82 | 4.58 (d) |

| 2'' | 119.96 | 5.60 (t) |

| 3'' | 137.59 | |

| 4'' | 18.23 | 1.73 (s) |

| 5'' | 25.83 | 1.77 (s) |

| 3-OCH₃ | 55.92 | 3.88 (s) |

| 3'-OCH₃ | 55.99 | 3.92 (s) |

Utilization of Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry was employed to determine the exact molecular weight and elemental composition of Planispine A. High-resolution mass spectrometry (HRMS) established the molecular formula as C₂₅H₃₀O₆. mdpi.com This formula corresponds to a calculated molecular weight of 426.2051, which closely matched the observed mass of 426.16. mdpi.comrsc.org

The fragmentation pattern observed in the mass spectrum provided further structural confirmation. Key fragment ions gave clues about the different components of the molecule. For instance, the base peak at m/z 358 corresponds to the loss of a structural fragment, and other significant peaks at m/z 163, 151, and 137 are characteristic of the substituted aromatic rings and other parts of the lignan (B3055560) structure. mdpi.com

Table 2: Mass Spectrometric Data for Planispine A mdpi.com

| Data Type | Value |

| Molecular Formula | C₂₅H₃₀O₆ |

| Calculated Mass | 426.2051 |

| Observed Mass [M]⁺ | 426.16 |

| Key Fragment Ions (m/z) | 426 (6.69%), 359 (23.37%), 358 (100.00%), 205 (22.06%), 180 (16.21%), 163 (33.18%), 152 (26.72%), 151 (95.50%), 150 (19.02%), 137 (50.56%), 69 (18.27%) |

Stereochemical Assignment and Conformational Analysis of Planispine A

The IUPAC name for Planispine A, (3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan, precisely defines its three-dimensional structure. mdpi.com This specific arrangement of atoms, or stereochemistry, is crucial to its chemical identity and biological function. The assignment of the stereocenters (3R, 3aR, 6S, 6aR) was determined through the analysis of 2D NMR data, specifically through experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of atoms.

Classification of Planispine A within the Lignan Family and Related Structural Analogues

Planispine A is classified as a furofuran lignan. mdpi.comuinjkt.ac.id Lignans (B1203133) are a large class of naturally occurring phenolic compounds formed by the dimerization of two phenylpropane units. nih.govmdpi.com The "furofuran" designation refers to the core bicyclic ether system, specifically a hexahydrofuro[3,4-c]furan ring, which forms the central skeleton of the molecule. rsc.org

Planispine A was isolated from plants of the Zanthoxylum genus, including Zanthoxylum armatum and Zanthoxylum planispinum. mdpi.comnih.gov This genus is a rich source of various lignans. Structurally related analogues found alongside Planispine A in these plants include other furofuran lignans like fargesin (B607417), eudesmin, and sesamin, as well as tetrahydrofuran (B95107) lignans such as zanthplanispine. nih.govresearchgate.net These compounds share the common C₆-C₃ dimer backbone but differ in their substitution patterns and the specific structure of their core ring system.

Biosynthetic Pathways and Natural Occurrence of Planispine a

Identification of Plant Sources for Planispine A Isolation

The isolation and characterization of Planispine A have been documented from specific species within the Zanthoxylum genus, a group of plants belonging to the Rutaceae family. These plants are recognized for their rich production of a diverse array of secondary metabolites, including lignans (B1203133).

Zanthoxylum armatum and Zanthoxylum planispinum as Primary Sources

Scientific studies have consistently identified Zanthoxylum armatum DC. and Zanthoxylum planispinum Sieb. et Zucc. as the principal botanical sources of Planispine A. google.comontosight.ai In Zanthoxylum armatum, also known as prickly ash, Planispine A has been isolated from various parts of the plant, including the stem bark and leaves. kaiseisha-press.ne.jpkyoto-u.ac.jp Research has not only confirmed its presence but also highlighted it as a significant bioactive constituent of this species. kaiseisha-press.ne.jpbiorxiv.orgwur.nlnih.govpnas.org Similarly, the roots of Zanthoxylum planispinum have been found to contain Planispine A, alongside other structurally related lignans. ontosight.ai The consistent isolation from these two species underscores their importance as the primary natural reservoirs of this compound.

Proposed Biosynthetic Routes to Planispine A

The biosynthesis of Planispine A is believed to follow the general pathway established for furofuran lignans, which originates from the phenylpropanoid pathway. This intricate process involves the enzymatic formation of monomeric precursors, their subsequent oxidative dimerization, and further chemical modifications to yield the final complex structure of Planispine A.

Precursor Molecules and Oxidative Dimerization Mechanisms

The biosynthesis of Planispine A requires the formation of two distinct phenylpropanoid precursors, which then undergo oxidative dimerization. The structure of Planispine A, (3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan, indicates that these precursors are not identical.

One of the precursors is a 3,4-dimethoxylated phenylpropanoid. The biosynthesis of such structures involves O-methylation of hydroxyl groups on the phenyl ring, a reaction catalyzed by O-methyltransferases (OMTs). rsc.org The other precursor possesses a 3-methoxy and a 4-(3-methylbut-2-enoxy) group. The latter is formed through an O-prenylation reaction, where a prenyl group (in this case, likely from dimethylallyl pyrophosphate - DMAPP) is transferred to the 4-hydroxyl group of a ferulic acid or coniferyl alcohol derivative. researchgate.net This reaction is catalyzed by aromatic O-prenyltransferases (O-PTs), enzymes that have been identified in the Rutaceae family, to which Zanthoxylum belongs. biorxiv.orgnih.govpnas.org

The proposed mechanism for the formation of Planispine A involves the following key steps:

Precursor Synthesis: Biosynthesis of the two distinct phenylpropanoid monomers via the phenylpropanoid pathway, followed by specific methylation and O-prenylation reactions.

Radical Formation: One-electron oxidation of both precursor molecules by laccases to form phenoxy radicals.

Stereoselective Dimerization: The two different radicals are brought together and their coupling is stereochemically controlled by a dirigent protein to form the furofuran ring with the correct regioselectivity and stereochemistry. This oxidative coupling reaction results in the formation of the characteristic 8-8' linkage of the furofuran lignan (B3055560) core. kyoto-u.ac.jp

The resulting intermediate would then possess the core structure of Planispine A, which may undergo further minor modifications to yield the final natural product.

Chemical Synthesis and Analog Generation Strategies

Total Synthesis Approaches for Planispine A

To date, a specific total synthesis of Planispine A has not been reported in the scientific literature. However, based on the successful synthesis of other furofuran lignans (B1203133) with similar structural features, a plausible synthetic route can be proposed. Key strategies often involve the stereoselective construction of the bicyclic core and the introduction of the substituted aryl groups.

A common approach to the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton involves a biomimetic oxidative dimerization of coniferyl alcohol or related precursors. More controlled and laboratory-adaptable methods have also been developed. For instance, the synthesis of (±)-phrymarolin II, a related furofuran lignan (B3055560), was achieved in nine steps from commercially available sesamol. acs.orgnih.gov The key steps included a Barbier-type allylation and a copper-catalyzed anomeric O-arylation to construct the core structure. acs.orgnih.gov

Another versatile strategy employs a [3+2] cycloaddition reaction. The synthesis of (±)-paulownin was accomplished using a formal [3+2]-cycloaddition between a silyl (B83357) enol ether and an aldehyde in the presence of a Lewis acid. scispace.com This approach allows for the efficient construction of the tetrahydrofuran (B95107) ring with control over the relative stereochemistry.

A hypothetical retrosynthetic analysis for Planispine A could involve disconnecting the furofuran core to two C6-C3 units. A convergent strategy might involve the synthesis of two substituted cinnamyl alcohol derivatives, which could then be coupled through various methods, such as oxidative coupling or sequential aldol-type reactions followed by cyclization, to form the central bicyclic ring system. The stereochemical control at the four chiral centers of the furofuran core would be a critical aspect of any total synthesis.

Table 1: Key Synthetic Strategies for Furofuran Lignans Applicable to Planispine A

| Strategy | Key Reactions | Example Lignan | Reference(s) |

| Barbier-type Allylation / Anomeric O-arylation | Zinc-mediated Barbier-type allylation, Copper-catalyzed Chan–Lam–Evans cross-coupling | (±)-Phrymarolin II | acs.orgnih.gov |

| Formal [3+2] Cycloaddition | Lewis acid-catalyzed reaction of a silyl enol ether with an aldehyde | (±)-Paulownin | scispace.com |

| Rhodium-Catalyzed C-H Insertion | Intramolecular C-H insertion of a diazolactone | (+)-Xanthoxylol, (+)-Epipinoresinol | acs.org |

| Tandem Conjugate Addition-Radical Cyclization | Alkoxide conjugate addition followed by radical 5-exo cyclization | rac-Galgravin, rac-Veraguensin | chim.it |

Semisynthetic and Derivatization Strategies for Planispine A Analogues

Given the challenges of total synthesis, semisynthesis and derivatization of naturally isolated Planispine A or related lignans offer a more direct route to generating analogues for structure-activity relationship (SAR) studies. These strategies typically focus on modifying the existing functional groups of the molecule.

One common approach is the derivatization of the hydroxyl and phenolic groups. nih.gov For instance, the free hydroxyl groups on the aromatic rings of lignans can be readily acylated or silylated to investigate the influence of these modifications on biological activity. nih.gov The synthesis of a series of furofuran lignans with catechol moieties has been achieved through the oxidative cleavage of a methylenedioxy group, demonstrating the feasibility of modifying the aromatic substitution pattern. mdpi.com

Another strategy involves the modification of the core structure. For example, a series of thioether and ether furofuran lignans were synthesized from samin, a related lignan, through the protonation of the furan (B31954) ring to generate an oxocarbenium ion, which was then trapped by various nucleophiles like thiols and alcohols. mdpi.com This approach could potentially be applied to Planispine A to introduce novel substituents at the furan rings.

The synthesis of fluorinated derivatives of lignans has also been explored as a means to modulate their pharmacological properties. chim.it Introduction of fluorine can alter the electronic properties and metabolic stability of the molecule.

Table 2: Potential Semisynthetic Modifications for Planispine A Analogues

| Modification Site | Reaction Type | Potential Outcome |

| Aromatic Hydroxyl Groups | Acylation, Alkylation, Silylation | Modified polarity and bioavailability |

| Furan Ring | Nucleophilic addition to an oxocarbenium ion intermediate | Introduction of novel substituents |

| Prenyl Group | Hydrogenation, Epoxidation, Dihydroxylation | Altered lipophilicity and metabolic profile |

| Aromatic Rings | Electrophilic substitution (e.g., nitration, halogenation) | Modified electronic properties and binding interactions |

Rational Design Principles for Novel Planispine A Derivatives

The rational design of novel Planispine A derivatives aims to optimize its biological activity, selectivity, and pharmacokinetic properties. This process is often guided by computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking studies.

QSAR studies on other lignans have provided insights into the structural features that are important for their biological activity. For example, studies on podophyllotoxin (B1678966) analogues have shown that the hydrophobic properties of the molecules are a key determinant of their cytotoxic activity. researchgate.net Similar studies on furofuran lignans could help identify the key physicochemical properties of Planispine A that contribute to its chemosensitizing effects. A virtual screening of different lignan subclasses suggested that furofuran lignans have potential as anticancer agents. nih.gov

Molecular docking studies can be employed to predict the binding interactions of Planispine A and its analogues with their biological targets. researchgate.net Although the direct molecular target of Planispine A's chemosensitizing activity is not fully elucidated, its ability to inhibit the Fanconi anemia pathway suggests potential interactions with proteins involved in DNA repair. mdpi.com Docking simulations could be used to design analogues with enhanced binding affinity and selectivity for these target proteins. For instance, modifications to the substituent pattern on the aromatic rings could be designed to optimize interactions with specific amino acid residues in the binding pocket.

The design of lignan analogues with improved safety profiles is another important aspect. For example, studies on nordihydroguaiaretic acid (NDGA) analogues have focused on understanding and mitigating the formation of reactive quinone metabolites. tandfonline.com This knowledge can be applied to the design of Planispine A derivatives with a reduced potential for off-target toxicity.

Methodological Advancements in Lignan Synthesis Applicable to Planispine A

Recent years have witnessed significant progress in the development of new synthetic methodologies for the construction of the furofuran lignan skeleton, which are directly applicable to the synthesis of Planispine A.

Stereoselective synthesis of the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core is a major focus. A general strategy for the diastereoselective synthesis of all possible diastereoisomers of this core from a single dihydrofuran precursor has been described, involving a diastereocontrolled templated cationic cyclization. nih.gov Another powerful method is the use of rhodium-catalyzed intramolecular C-H insertion reactions of diazolactones, which provides a highly stereoselective route to endo,exo-2,6-diarylfurofuranones. acs.orgcapes.gov.br

Palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates has emerged as an efficient method for constructing tetrahydrofurans with three stereocenters, a key intermediate for furofuran lignans. rsc.org This catalytic asymmetric approach allows for the synthesis of enantiomerically enriched lignans.

Furthermore, novel strategies for the formation of the C-C and C-O bonds that constitute the furofuran ring system continue to be developed. For example, a vanadium-catalyzed selective oxidative homocoupling of alkenyl phenols has been used to synthesize lignan analogs, offering a biomimetic approach to the construction of the core structure. nsf.gov These advanced synthetic methods provide a powerful toolbox for the future total synthesis of Planispine A and the generation of a diverse library of its analogues for further biological evaluation.

Mechanistic Investigations of Biological Activities of Planispine a

Anti-proliferative and Cytostatic Effects in Cellular Models

Planispine A has demonstrated the ability to inhibit the proliferation of cancer cells in a dose-dependent manner. nih.govnih.govresearchgate.net This anti-proliferative effect is a cornerstone of its potential as a bioactive compound. Studies on HeLa cells have quantified this effect, establishing a baseline for its cytostatic capabilities when administered alone and in combination with other agents. nih.gov When used as a standalone agent, Planispine A shows a significant inhibitory concentration (IC₅₀), which is substantially lowered when used to sensitize cells to other therapeutic compounds like cisplatin (B142131). nih.gov For instance, the IC₅₀ of Planispine A was determined to be 21.38 µM, but this value decreased to 3.9 µM when combined with cisplatin, indicating a synergistic interaction that enhances the anti-proliferation effect. nih.gov

Table 1: Inhibitory Concentration (IC₅₀) of Planispine A in HeLa Cells

| Treatment Condition | IC₅₀ Value (µM) | Fold Change |

|---|---|---|

| Planispine A alone | 21.38 | - |

| Planispine A + Cisplatin (25 µM) | 3.9 | 5.54 |

| Cisplatin alone | 55.3 | - |

The anti-proliferative activity of Planispine A is linked to its ability to interfere with the cell cycle, a fundamental process regulating cell division. researchgate.net Research has shown that a combination of Planispine A and cisplatin leads to a significant accumulation of cells in the S-phase of the cell cycle. nih.govresearchgate.net This S-phase arrest indicates that the compound disrupts DNA synthesis, a critical step for cell division. nih.gov While low doses of either Planispine A or cisplatin alone did not produce a significant change in the cell cycle, their combination resulted in a massive S-phase block, highlighting a synergistic mechanism of action. nih.gov This interruption of the cell cycle progression effectively halts the proliferation of cancer cells. mdpi.com

Planispine A exerts its influence on the cell cycle by modulating the expression of key regulatory proteins. nih.govresearchgate.net One of the critical proteins affected is Cyclin D1, which plays a pivotal role in the G1 to S phase transition. nih.gov Investigations have revealed that treatment with a combination of Planispine A and cisplatin leads to a reduced expression of Cyclin D1. nih.govresearchgate.net The downregulation of this survival protein is consistent with the observed S-phase cell cycle arrest. nih.govmdpi.com By decreasing the levels of Cyclin D1, Planispine A disrupts the signaling required for cells to proceed through the cell cycle, thereby contributing to its cytostatic and anti-proliferative effects. nih.govnih.gov

Induction of Apoptotic Cell Death Pathways

Beyond halting cell proliferation, Planispine A actively promotes cell death through apoptosis, a form of programmed cell death. nih.govresearchgate.net It has been shown to sensitize cancer cells to cisplatin, augmenting apoptotic cell death. nih.govmdpi.com Microscopic analysis of cells treated with a combination of Planispine A and cisplatin revealed a significantly higher number of apoptotic nuclei, characterized by condensed and fragmented chromatin, compared to cells treated with either agent alone. nih.gov This demonstrates that Planispine A enhances the apoptosis-inducing potential of cisplatin. nih.gov

The apoptotic process induced by Planispine A is mediated through a caspase-dependent pathway. nih.govnih.govresearchgate.net Caspases are a family of proteases that are central to the execution of apoptosis. plos.orgamegroups.org Immunoblotting analysis has confirmed that the combination treatment of Planispine A and cisplatin results in increased cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net The cleavage of these proteins is a hallmark of caspase-dependent apoptosis, signifying the activation of the execution phase of this cell death program. nih.gov The activation of this proteolytic cascade ensures the orderly dismantling of the cell, leading to efficient and controlled cell death. nih.govplos.org

Planispine A plays a crucial role in initiating the programmed cell death sequence, particularly by lowering the threshold for apoptosis induction by other stimuli. nih.govmdpi.com Programmed cell death is a genetically controlled process used to eliminate damaged or superfluous cells. mdpi.comfrontiersin.org By inhibiting specific cellular pathways, Planispine A sensitizes cancer cells, making them more susceptible to apoptotic triggers. nih.gov This chemo-sensitization effect means that in the presence of Planispine A, a lower concentration of a primary chemotherapeutic agent is required to initiate the apoptotic cascade, effectively overcoming resistance and enhancing therapeutic efficacy. nih.gov

Interaction with DNA Damage Response and Repair Mechanisms

A key molecular mechanism underlying the activity of Planispine A involves its interaction with the DNA damage response (DDR) network. nih.govnih.gov The DDR is a complex signaling pathway that cells activate to detect and repair damaged DNA. nih.govmdpi.com A significant finding is that Planispine A inhibits the Fanconi anemia (FA) pathway, a crucial mechanism for repairing DNA interstrand cross-links (ICLs), the type of damage often induced by agents like cisplatin. nih.govnih.govresearchgate.net

Evidence for this inhibition comes from observations of reduced FANCD2 foci formation and decreased FANCD2 monoubiquitination, which are critical steps in the activation of the FA pathway. nih.govnih.govresearchgate.net By disrupting this specific DNA repair pathway, Planispine A prevents cancer cells from repairing the lethal damage caused by cisplatin. nih.gov This inhibition of DNA repair is the molecular basis for how Planispine A sensitizes cancer cells to cisplatin, leading to increased cell cycle arrest and apoptosis. nih.govnih.gov This targeted disruption of a DNA repair mechanism represents a significant aspect of its biological activity. nih.gov

Inhibition of the Fanconi Anemia (FA) Pathway by Planispine A

Planispine A has been identified as an inhibitor of the Fanconi Anemia (FA) pathway, a critical DNA repair mechanism. nih.gov The FA pathway is essential for repairing DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage induced by agents like cisplatin. researchgate.net By disrupting this repair process, Planispine A compromises the ability of cancer cells to survive treatment with ICL-inducing chemotherapeutics. nih.govresearchgate.net The inhibition of the FA pathway is a key molecular mechanism behind the compound's ability to sensitize cancer cells to conventional chemotherapy. nih.govmdpi.com Research suggests that because Planispine A affects both the monoubiquitination of the FANCD2 protein and the subsequent formation of repair foci, it likely acts on the upstream components of the pathway. nih.gov However, the precise molecular targets of Planispine A within the FA pathway are still under investigation. nih.gov

Impact on FANCD2 Foci Formation and Monoubiquitination

A critical activation step in the Fanconi Anemia pathway is the monoubiquitination of the FANCD2 protein, which then allows it to localize into nuclear foci at the sites of DNA damage. nih.govnih.govelifesciences.org These foci are complexes of DNA repair proteins that are essential for the processing and repair of DNA interstrand crosslinks. nih.govresearchgate.net

Studies have demonstrated that Planispine A effectively inhibits this process. nih.govnih.gov Treatment with Planispine A leads to a marked reduction in the formation of cisplatin-induced FANCD2 foci. nih.govresearchgate.net Furthermore, the compound directly interferes with the upstream activation step, significantly decreasing the monoubiquitination of the FANCD2 protein. nih.govnih.gov This dual inhibition of both FANCD2 monoubiquitination and foci formation confirms that Planispine A disrupts a crucial stage of the FA pathway, preventing the cell from mounting an effective response to DNA crosslinking damage. nih.gov

Sensitization of Cancer Cells to DNA Interstrand Cross-Linking Agents (e.g., Cisplatin)

A significant biological activity of Planispine A is its ability to sensitize cancer cells to DNA interstrand cross-linking (ICL) agents, most notably cisplatin. nih.govresearchgate.netnih.gov Cisplatin is a widely used chemotherapeutic drug that kills cancer cells by inducing ICLs, but its effectiveness is often limited by the cancer cells' intrinsic or acquired resistance, frequently mediated by robust DNA repair mechanisms like the Fanconi Anemia pathway. nih.gov

By inhibiting the FA pathway, Planispine A effectively dismantles this key resistance mechanism. nih.gov This renders cancer cells hypersensitive to the damage induced by cisplatin. nih.gov In the presence of Planispine A, a lower dose of cisplatin is required to achieve a significant cancer-killing effect, and the combination leads to augmented apoptotic cell death in a caspase-dependent manner. nih.govnih.gov This chemosensitizing effect suggests that Planispine A could be used in combination therapies to overcome cisplatin resistance in tumors. nih.gov

Synergistic Efficacy with Conventional Chemotherapeutic Agents

Quantitative Evaluation of Synergistic Interactions (e.g., Jin's Formula Application)

The interaction between Planispine A and cisplatin has been quantitatively evaluated and determined to be synergistic. nih.gov This synergy means that the combined effect of the two compounds is greater than the sum of their individual effects. One method used to quantify this interaction is Jin's formula, which calculates a Q value from the inhibition rates of the individual drugs and their combination. nih.gov A Q value greater than 1 is indicative of a synergistic effect. nih.gov Studies combining Planispine A with cisplatin have reported Q values of more than one, confirming a synergistic relationship. nih.gov

The synergistic effect is also evident in the reduction of the half-maximal inhibitory concentration (IC50). In one study, the IC50 of Planispine A alone was 21.64 µM, but this was reduced to 3.9 µM when combined with cisplatin, a 5.54-fold change. nih.gov Conversely, the IC50 for cisplatin was lowered from 55.3 µM to 17.43 µM when combined with a low dose of Planispine A, representing a 3.17-fold change. nih.gov

| Treatment | IC50 Value (µM) | Fold Change in IC50 |

|---|---|---|

| Planispine A | 21.64 | N/A |

| Planispine A + Cisplatin | 3.9 | 5.54 |

| Cisplatin | 55.3 | N/A |

| Cisplatin + Planispine A | 17.43 | 3.17 |

Molecular Basis for Cisplatin Chemosensitization by Planispine A

The molecular basis for the chemosensitization effect of Planispine A on cisplatin treatment is its targeted inhibition of the Fanconi Anemia (FA) DNA repair pathway. nih.gov The FA pathway is a primary mechanism by which cancer cells repair the DNA interstrand crosslinks (ICLs) caused by cisplatin, and its upregulation is a known cause of cisplatin resistance. nih.govnih.gov

Planispine A disrupts this protective mechanism at a critical juncture. It prevents the monoubiquitination of the FANCD2 protein, a key event that activates the pathway. nih.govnih.gov Consequently, the subsequent recruitment of FANCD2 to the sites of DNA damage and the formation of nuclear repair foci are significantly reduced. nih.govresearchgate.net Without a functional FA pathway, the cancer cell is unable to resolve the cisplatin-induced ICLs, leading to an accumulation of DNA damage, cell cycle arrest in the S-phase, and ultimately, enhanced apoptotic cell death. nih.govresearchgate.net Therefore, the molecular action of Planispine A directly counters a major cisplatin resistance strategy, re-sensitizing the cancer cells to the chemotherapeutic agent. nih.gov

Analysis of Other Reported or Absent Biological Activities (e.g., Lack of Antifeedant Activity)

While the primary reported biological activity of Planispine A is the inhibition of the Fanconi Anemia pathway and sensitization of cancer cells to cisplatin, research into its broader biological profile is limited. nih.gov Planispine A is a lignan (B3055560) isolated from plants of the Zanthoxylum genus, such as Zanthoxylum armatum. nih.govresearchgate.netmdpi.com Other compounds, including different lignans (B1203133) isolated from this genus, have been evaluated for a range of activities. mdpi.comnih.govmdpi.comnih.gov

Notably, several lignans from Zanthoxylum armatum have been scientifically evaluated for their antifeedant activities against insects like Tribolium castaneum. mdpi.comnih.gov For instance, the lignan asarinin (B95023), also found in the plant, exhibited strong antifeedant properties. mdpi.comnih.gov However, there are no specific reports in the reviewed scientific literature on the testing or presence of antifeedant activity for Planispine A itself. Therefore, this represents an absent or, more accurately, an unreported biological activity for this specific compound. Beyond its cytotoxic potential against cancer cells, further biological activities of Planispine A remain to be explored. nih.gov

Structure Activity Relationship Sar Studies of Planispine a and Its Analogues

Identification of Structural Moieties Critical for Biological Activity

Research into the biological activities of Planispine A and its analogues has identified several key structural features that are critical for their effects. These moieties play a pivotal role in determining the potency and selectivity of these compounds for various biological targets.

One of the most significant structural features influencing the biological activity of lignans (B1203133) related to Planispine A is the presence or absence of a methylenedioxy group . Studies comparing the antifeedant activity of various lignans isolated from Zanthoxylum armatum have shown that compounds possessing one or two methylenedioxy groups exhibit significantly higher activity. mdpi.comnih.gov For instance, asarinin (B95023), which contains two methylenedioxy groups, displayed the strongest antifeedant properties among the tested compounds. mdpi.comnih.gov In contrast, Planispine A, which lacks a methylenedioxy group, showed no antifeedant activity in the same study. mdpi.comnih.gov This suggests that the methylenedioxy moiety is a critical determinant for the antifeedant effects of this class of lignans.

Another crucial structural component is the presence of phenolic groups . In the context of cytotoxic activity, the existence of phenolic groups in the structure of tetrahydrofuran (B95107) lignans from Zanthoxylum planispinum has been correlated with an increase in their effectiveness against human tumor cell lines. researchgate.net This indicates that for anticancer applications, the phenolic hydroxyl groups are important for the bioactivity of Planispine A and its analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Planispine A Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.gov

While specific QSAR models for Planispine A and its derivatives are not extensively reported in the reviewed literature, the principles of QSAR can be applied to understand the SAR of this compound class. A QSAR study would typically involve the following steps:

Data Collection: A dataset of Planispine A analogues with their corresponding biological activities (e.g., IC50 values for cytotoxicity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its reliability. researchgate.net

For Planispine A derivatives, a QSAR model could help to quantify the influence of different substituents on their cytotoxic or other biological activities. For example, such a model could precisely predict how the addition or removal of phenolic hydroxyl groups or the introduction of a methylenedioxy bridge would alter the anticancer potency. Although a specific QSAR study on Planispine A is not available, the well-established SAR, such as the importance of phenolic and methylenedioxy groups, provides a strong foundation for the future development of predictive QSAR models for this class of compounds.

Comparative Analysis of Biological Potencies Across Planispine A Analogues

The biological potency of Planispine A and its analogues varies significantly depending on their specific chemical structures and the biological activity being assessed. A comparative analysis of their potencies provides valuable insights into their therapeutic potential.

In terms of antifeedant activity against Tribolium castaneum, a clear distinction in potency is observed among lignans from Zanthoxylum armatum. Asarinin, with two methylenedioxy groups, exhibited the highest potency with an EC50 value of 25.64 ppm. mdpi.comnih.gov Lignans with a single methylenedioxy group, such as fargesin (B607417) and horsfieldin, showed moderate activity. mdpi.comnih.gov In stark contrast, Planispine A, lacking a methylenedioxy group, was found to have no antifeedant activity. mdpi.comnih.gov

With respect to cytotoxic activity, Planispine A has demonstrated notable potency against various cancer cell lines. It showed a strong inhibitory effect on the growth of HL-60 and PC-3 human cancer cell lines, with IC50 values of 4.90 and 23.45 μg/mL, respectively. researchgate.netresearchgate.net In another study, the IC50 of Planispine A against a cancer cell line was found to be 21.38 µM. mdpi.com When combined with cisplatin (B142131), the IC50 of Planispine A was significantly lowered to 3.9 µM, indicating a synergistic effect. mdpi.com

The following table provides a comparative overview of the biological potencies of Planispine A and some of its analogues.

| Compound | Biological Activity | Potency (EC50/IC50) | Source(s) |

| Planispine A | Antifeedant | No activity | mdpi.comnih.gov |

| Cytotoxicity (HL-60) | 4.90 μg/mL | researchgate.netresearchgate.net | |

| Cytotoxicity (PC-3) | 23.45 μg/mL | researchgate.netresearchgate.net | |

| Cytotoxicity | 21.38 µM | mdpi.com | |

| Cytotoxicity (with Cisplatin) | 3.9 µM | mdpi.com | |

| Asarinin | Antifeedant | 25.64 ppm | mdpi.comnih.gov |

| Fargesin | Antifeedant | 63.24 ppm | mdpi.comnih.gov |

| Horsfieldin | Antifeedant | 68.39 ppm | mdpi.comnih.gov |

| Eudesmin | Antifeedant | 245.72 ppm | mdpi.comnih.gov |

| Yangambin | Antifeedant | 132.50 ppm | mdpi.comnih.gov |

| Salicifoliol | Antifeedant | 1069.20 ppm | mdpi.comnih.gov |

| Magnone A | Antifeedant | 1203.53 ppm | mdpi.comnih.gov |

Influence of Specific Chemical Groups (e.g., Phenolic Groups, Methylenedioxy Groups) on Activity Profiles

The activity profiles of Planispine A and its analogues are profoundly influenced by the presence of specific chemical groups, most notably phenolic and methylenedioxy groups.

The methylenedioxy group appears to be a key determinant for the antifeedant activity of this class of lignans. mdpi.comnih.gov A comparative study of lignans from Zanthoxylum armatum clearly demonstrated that compounds containing at least one methylenedioxy group, such as asarinin, fargesin, and horsfieldin, exhibited significant antifeedant effects. mdpi.comnih.gov The potency of these compounds was also correlated with the number of methylenedioxy groups present, with asarinin (two groups) being the most active. mdpi.comnih.gov Conversely, Planispine A, along with other analogues like salicifoliol and magnone A, which all lack this functional group, showed little to no antifeedant activity. mdpi.comnih.gov This strongly suggests that the methylenedioxy group is essential for the interaction of these molecules with the target receptors responsible for the antifeedant response in insects.

On the other hand, phenolic groups are considered to be important for the cytotoxic activity of these compounds. researchgate.net A structure-activity relationship analysis of bioactive tetrahydrofuran lignans from the root of Zanthoxylum planispinum revealed that the presence of phenolic hydroxyl groups was responsible for an increase in cytotoxicity against human tumor cell lines. researchgate.net This suggests that the phenolic moieties may be involved in interactions with biological targets within cancer cells, potentially through hydrogen bonding or by participating in redox reactions, which contribute to their anticancer effects. While Planispine A itself has demonstrated cytotoxic potential, modifications that introduce or alter the position of phenolic groups could be a viable strategy for enhancing its anticancer properties.

Advanced Research Methodologies and Analytical Techniques Applied to Planispine a Studies

Bio-Assay-Guided Purification Strategies for Planispine A

The isolation of Planispine A has been effectively achieved through bioassay-guided purification. nih.govnih.gov This strategy involves a systematic process of separating components from a crude natural extract and testing the biological activity of each fraction. The fractions exhibiting the desired activity are then subjected to further separation until a pure, active compound is isolated.

In the case of Planispine A, researchers started with an extract from Zanthoxylum armatum DC., which was known to enhance the apoptotic effect of the chemotherapy drug cisplatin (B142131) in cancer cell lines. nih.govnih.govresearchgate.net The purification process was guided by assays that measured the ability of the fractions to sensitize cancer cells to cisplatin-induced cell death. nih.gov This methodical approach ensured that the purification efforts remained focused on the most biologically relevant compound, ultimately leading to the identification of Planispine A as the key bioactive molecule. nih.govnih.gov

Chromatographic Separation Techniques

Chromatography, a fundamental technique for separating mixtures, has been indispensable in the purification of Planispine A. unite.itnih.gov A combination of different chromatographic methods was employed to achieve high purity. nih.govnih.gov

Column Chromatography : This was used as an initial step to perform a large-scale separation of the crude plant extract. nih.govnih.gov The extract was passed through a column packed with a solid adsorbent (stationary phase), and different compounds were separated based on their differential affinities for the stationary phase and the solvents (mobile phase) passed through it. mtu.edu

Thin-Layer Chromatography (TLC) : TLC was utilized to monitor the fractions obtained from column chromatography. nih.govresearchgate.net This technique involves spotting the fractions onto a plate coated with a thin layer of adsorbent material and developing it in a solvent system. For Planispine A fractions, a mobile phase of Hexane (B92381): Ethyl acetate (B1210297) (1:1, v/v) was used. nih.govresearchgate.net This allowed for a quick analysis and grouping of fractions containing similar compounds. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) : For the final purification step, HPLC was employed. nih.govnih.gov This technique uses high pressure to pass the solvent through the column, resulting in a much higher resolution and separation efficiency. unite.it The HPLC analysis for Planispine A was performed using a SHIMADZU system equipped with a UV-vis detector set at a wavelength of 280 nm to detect the compound as it eluted from the column. nih.govresearchgate.net

Cell-Based Assays for Functional Characterization

To understand the biological effects of Planispine A at the cellular level, various cell-based assays have been utilized. These assays are critical for characterizing its anticancer properties. researchgate.net

The effect of Planispine A on the viability and growth of cancer cells was quantified using cell proliferation assays. nih.gov One such method employed was the CellTiter 96 AQueous One Solution Reagent, which measures the number of viable cells in culture. nih.gov

Studies have shown that Planispine A inhibits cancer cell proliferation in a dose-dependent manner. nih.govnih.gov Furthermore, these assays were instrumental in demonstrating a synergistic interaction between Planispine A and cisplatin. The combination of the two compounds resulted in a significantly greater inhibition of cell proliferation compared to either treatment alone. nih.gov

| Treatment | IC50 (µM) | Fold Change |

|---|---|---|

| Planispine A | 21.38 | - |

| Planispine A + Cisplatin (25 µM) | 3.9 | 5.54 |

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate cancer cells. The pro-apoptotic activity of Planispine A has been confirmed using several detection methods.

Immunofluorescent Staining : DAPI (4',6-diamidino-2-phenylindole) staining is a widely used method to visualize the characteristic nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation. researchgate.netjppres.com When HeLa cells were treated with a combination of Planispine A and cisplatin, DAPI staining revealed a significantly higher number of apoptotic nuclei compared to cells treated with either agent alone, indicating enhanced apoptosis. nih.govresearchgate.net

Flow Cytometry : This technique was used to analyze the cell cycle distribution of cancer cells following treatment. researchgate.net Cells were stained with propidium (B1200493) iodide, a fluorescent dye that binds to DNA. The analysis showed that the combination of Planispine A and cisplatin caused an arrest of cells in the S-phase of the cell cycle, a point where cells are synthesizing DNA and are often more susceptible to DNA-damaging agents. nih.govresearchgate.net

Molecular Biology Techniques for Mechanistic Elucidation

To delve into the specific molecular pathways affected by Planispine A, researchers have employed powerful molecular biology techniques.

Western blotting is a technique used to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications. This method has been pivotal in uncovering the molecular mechanism behind Planispine A's chemosensitizing effects. nih.gov

Research has shown that the combination of Planispine A and cisplatin leads to increased levels of cleaved PARP and cleaved caspase-3, which are key markers of caspase-dependent apoptosis. researchgate.netresearchgate.net Additionally, a reduction in the expression of survival proteins like cyclin D1 was observed. nih.govresearchgate.net

Immunofluorescence Microscopy for Subcellular Localization (e.g., FANCD2 foci)

Immunofluorescence microscopy is a critical technique for visualizing the subcellular localization of specific proteins, and it has been instrumental in elucidating the mechanism of action of Planispine A. This method is particularly useful for observing the formation of nuclear foci by proteins involved in DNA damage response pathways, such as the Fanconi Anemia (FA) pathway. The formation of these foci, which are concentrated clusters of proteins at sites of DNA damage, is a key indicator of pathway activation.

In studies investigating Planispine A, immunofluorescence has been employed to monitor the formation of FANCD2 foci. nih.govnih.gov The FA pathway is a crucial mechanism for the repair of DNA interstrand crosslinks (ICLs), a type of damage induced by chemotherapeutic agents like cisplatin. researchgate.net A key step in the activation of this pathway is the monoubiquitination of the FANCD2 protein, which then localizes to the sites of DNA damage, forming distinct nuclear foci. nih.govnih.gov These foci are essential for coordinating the subsequent steps of DNA repair. researchgate.net

Research has demonstrated that Planispine A inhibits the Fanconi Anemia pathway. nih.govnih.govmdpi.com This was evidenced by a significant reduction in the formation of FANCD2 foci in cancer cells treated with Planispine A, even in the presence of DNA damaging agents. nih.govnih.gov This inhibition of FANCD2 foci formation reveals a key aspect of Planispine A's molecular mechanism, suggesting it disrupts the FA pathway at or before the step of FANCD2 localization to damaged chromatin. nih.gov By preventing the proper function of this DNA repair pathway, Planispine A sensitizes cancer cells to the cytotoxic effects of ICL-inducing drugs like cisplatin. nih.govresearchgate.netmdpi.com

The table below summarizes the findings from immunofluorescence studies on Planispine A and FANCD2 foci formation.

| Cell Line | Treatment | Observed Effect on FANCD2 Foci | Interpretation |

| HeLa | Planispine A | Reduced formation of FANCD2 foci | Inhibition of the Fanconi Anemia pathway nih.govnih.gov |

| HeLa | Cisplatin | Induction of FANCD2 foci formation | Activation of the Fanconi Anemia pathway in response to DNA damage researchgate.net |

| HeLa | Planispine A + Cisplatin | Significantly reduced FANCD2 foci formation compared to Cisplatin alone | Planispine A-mediated inhibition of the FA pathway, leading to chemosensitization nih.govnih.gov |

Quantitative Polymerase Chain Reaction (qPCR) and Real-time PCR for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) and its variant, real-time PCR, are powerful and sensitive techniques used to measure the expression levels of specific genes. nih.govnih.gov These methods allow for the quantification of messenger RNA (mRNA) transcripts, providing insights into how a compound affects cellular function at the genetic level. nih.govresearchgate.net

In the context of Planispine A research, analysis of gene and protein expression has been crucial. Studies have shown that a combination of Planispine A and cisplatin leads to a reduction in the expression of key survival proteins, such as cyclin D1. nih.govnih.govmdpi.com Cyclin D1 is a critical regulator of the cell cycle, and its downregulation can contribute to cell cycle arrest and apoptosis. While the primary study on Planispine A identifies the change in protein level, qPCR would be the standard technique to determine if this change originates from a decrease in gene transcription.

The general workflow for such an analysis involves the following steps:

RNA Extraction: Total RNA is isolated from cells treated with Planispine A, a control substance, or a combination treatment. nih.gov

Reverse Transcription: The extracted mRNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for the qPCR reaction. nih.gov

qPCR Amplification: The cDNA is amplified using specific primers for the gene of interest (e.g., CCND1, the gene encoding cyclin D1) and a reference gene (a stably expressed housekeeping gene). The amplification process is monitored in real-time using fluorescent dyes. nih.govoaepublish.com

Data Analysis: The expression level of the target gene is normalized to the expression of the reference gene to correct for variations in the amount of starting material. scienceopen.commdpi.com The relative change in gene expression between treated and control samples is then calculated. researchgate.net

This type of analysis provides quantitative data on how Planispine A modulates the expression of genes involved in cell survival and proliferation, further elucidating its anticancer properties.

The table below outlines the conceptual application of qPCR for analyzing the effect of Planispine A on cyclin D1 gene expression.

| Target Gene | Treatment Group | Expected Outcome based on Protein Data | Biological Significance |

| CCND1 (Cyclin D1) | Control (DMSO) | Baseline expression | Normal cell cycle regulation |

| CCND1 (Cyclin D1) | Planispine A | Potential downregulation | Contribution to cell cycle arrest |

| CCND1 (Cyclin D1) | Cisplatin | Variable | Drug-specific effects on gene expression |

| CCND1 (Cyclin D1) | Planispine A + Cisplatin | Downregulation of expression | Synergistic effect on cell cycle arrest and apoptosis nih.govnih.govmdpi.com |

In Silico Approaches for Molecular Docking and Target Prediction

In silico methodologies, which utilize computational power to model biological systems, are increasingly vital in drug discovery and molecular biology. ntu.edu.sg Two prominent in silico techniques are molecular docking and target prediction.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjbcpm.com In the context of pharmacology, it is often used to predict the binding mode and affinity of a small molecule ligand (like Planispine A) to the active site of a target protein. jbcpm.com This can provide insights into the mechanism of inhibition and guide the development of more potent analogs. The process involves generating various conformations of the ligand within the protein's binding site and scoring them based on factors like electrostatic and van der Waals interactions. nih.gov

Target Prediction , on the other hand, aims to identify the potential biological targets of a bioactive compound. ntu.edu.sgplos.org This can be achieved through various computational strategies, including reverse docking, where a compound is screened against a library of known protein structures to find potential binding partners. rsc.org Other approaches use machine learning algorithms that leverage information about the compound's chemical structure and its similarity to other molecules with known targets. ntu.edu.sg

Future Research Directions and Translational Outlook for Planispine a

Further Elucidation of Undetermined Molecular Targets of Planispine A

Current research indicates that Planispine A's primary known mechanism involves the inhibition of the Fanconi Anemia (FA) DNA repair pathway. kiit.ac.inresearchgate.netnih.govscispace.comnih.gov This inhibition is evidenced by a reduction in both the monoubiquitination of the FANCD2 protein and the formation of FANCD2 foci at sites of DNA damage. kiit.ac.innih.govnih.gov Since both of these events are suppressed, it is hypothesized that Planispine A acts on an upstream component of the FA pathway. nih.gov However, the precise molecular component that Planispine A directly binds to and inhibits remains undetermined. nih.govmdpi.com

Future investigations must prioritize the identification of this direct molecular target. Techniques such as affinity chromatography using a tagged Planispine A molecule, cellular thermal shift assays (CETSA), and computational molecular docking studies could be employed to pinpoint its binding partners within the FA pathway and other cellular systems. nih.gov Additionally, studies have shown that Planispine A treatment, in combination with cisplatin (B142131), leads to a reduction in the expression of the survival protein Cyclin D1. kiit.ac.inresearchgate.netnih.govscispace.comnih.govresearchgate.net Elucidating whether this is a direct effect or a downstream consequence of FA pathway inhibition is a crucial next step. A comprehensive understanding of all its molecular interactions is essential for predicting its full therapeutic potential and any potential off-target effects.

Strategies for Overcoming Chemoresistance in Diverse Cancer Models with Planispine A

A significant hurdle in cancer treatment is the development of chemoresistance to drugs like cisplatin. nih.govmdpi.com The FA pathway plays a critical role in repairing the specific type of DNA damage—interstrand crosslinks—caused by cisplatin, and its upregulation is a known mechanism of resistance. researchgate.net Planispine A has demonstrated a remarkable ability to act as a chemosensitizer, effectively resensitizing cancer cells to cisplatin. kiit.ac.innih.govmdpi.com By inhibiting the FA pathway, Planispine A prevents the repair of cisplatin-induced DNA damage, leading to increased apoptotic cell death in a caspase-dependent manner. researchgate.netnih.govmdpi.comresearchgate.net

This chemosensitizing effect allows for a significant reduction in the concentration of cisplatin required to achieve a cytotoxic effect, which could potentially minimize dose-related toxicity in patients. nih.govmdpi.com Research in HeLa cells has quantified this synergistic interaction, showing a substantial decrease in the half-maximal inhibitory concentration (IC₅₀) for both compounds when used in combination. mdpi.com

Table 1: Synergistic Effect of Planispine A and Cisplatin on IC₅₀ in HeLa Cells Data sourced from studies on HeLa cervical cancer cells. mdpi.com

| Treatment Condition | IC₅₀ Value (µM) | Fold Change in IC₅₀ |

| Planispine A alone | 21.64 | N/A |

| Planispine A with Cisplatin (25 µM) | 3.9 | 5.54 |

| Cisplatin alone | 55.3 | N/A |

| Cisplatin with Planispine A (5 µM) | 17.43 | 3.17 |

Future strategies should focus on evaluating this combination therapy in cisplatin-resistant tumors to confirm its efficacy in overcoming established resistance. kiit.ac.innih.govscispace.com This should be explored across a variety of cancer types known to develop cisplatin resistance, such as lung, bladder, and head and neck cancers. researchgate.net

Development of Next-Generation Planispine A Analogues with Enhanced Specificity and Potency

While Planispine A shows promise, the development of analogues is a standard and necessary step in drug development to improve therapeutic properties. nih.govmdpi.com The goal of synthesizing next-generation Planispine A analogues would be to enhance its specificity for its molecular target(s) and increase its potency. A higher potency would allow for lower effective concentrations, potentially reducing off-target effects.

Structure-activity relationship (SAR) studies are required to identify the key functional groups on the Planispine A molecule (C₂₅H₃₀O₆) that are responsible for its biological activity. researchgate.netnih.govmdpi.com By systematically modifying its chemical structure, medicinal chemists can aim to create derivatives with improved pharmacological profiles. These efforts should focus on increasing the affinity for the target within the FA pathway while minimizing interactions with other proteins. The further analysis of such analogues may lead to the development of more specific and less toxic drugs for clinical use. nih.govmdpi.com

Exploration of Planispine A Potential Across a Broader Spectrum of Disease Models

The current body of research on Planispine A's chemosensitizing properties has been conducted primarily using in vitro cancer cell line models, such as HeLa cells. mdpi.com A critical future direction is the expansion of these studies into more clinically relevant models. This includes testing the Planispine A-cisplatin combination in a wider array of cancer cell lines, particularly those derived from cancers where FA pathway upregulation is a known resistance mechanism, such as bladder cancer and head and neck squamous cell carcinoma. researchgate.net

Crucially, research must progress to in vivo preclinical animal models to evaluate the efficacy and therapeutic window of this combination therapy in a whole-organism context. nih.govmdpi.com These studies are necessary to understand the synergistic growth-inhibitory effects and to provide a rationale for advancing the strategy toward clinical trials. kiit.ac.in Beyond cancer, given the central role of the Fanconi Anemia pathway in DNA repair, there may be potential applications in other disease areas, although this remains entirely speculative and requires foundational research.

Integration of Planispine A Research into Novel Therapeutic Strategy Development

The primary novel therapeutic strategy involving Planispine A is its use as a chemosensitizer in combination therapy. researchgate.netmdpi.com This approach targets a key DNA repair pathway to enhance the efficacy of a DNA-damaging agent. nih.gov This represents a rational strategy for developing more effective cancer treatments that can overcome drug resistance. kiit.ac.in

Future development should focus on optimizing this combination. This includes investigating different scheduling and sequencing of Planispine A and cisplatin administration to maximize the therapeutic effect. Furthermore, the potential of combining Planispine A with other chemotherapeutic agents that cause interstrand crosslinks, such as mitomycin C, should be explored. researchgate.net The ultimate goal is to integrate Planispine A into treatment protocols that not only improve cancer cell killing but also allow for the use of lower, less toxic doses of highly cytotoxic drugs. nih.govmdpi.com

Methodological Advancements for Comprehensive Mechanistic Studies in Relevant Biological Systems

The initial characterization and mechanistic work on Planispine A utilized a range of established molecular biology techniques. Bioassay-guided purification, including column chromatography and HPLC, was used to isolate the compound from Zanthoxylum armatum leaf extract. researchgate.netnih.govmdpi.com Its structure was confirmed using NMR and mass spectrometry. kiit.ac.inresearchgate.netnih.govmdpi.com Mechanistic insights were gained through methods like flow cytometry to analyze cell cycle arrest, western blotting to measure protein expression, and fluorescence microscopy to visualize apoptosis and FANCD2 foci formation. researchgate.netmdpi.comresearchgate.net

To build upon this foundation, future studies must employ more advanced methodologies. The transition to preclinical animal models is a top priority to assess the compound's activity in a complex biological system. nih.govmdpi.com The use of patient-derived xenografts (PDXs) and 3D organoid cultures would provide more accurate models of human tumors. Furthermore, unbiased, large-scale approaches such as proteomics and transcriptomics could provide a global view of the cellular pathways modulated by Planispine A, potentially uncovering additional mechanisms of action and identifying biomarkers for predicting treatment response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.